molecular formula C6H6ClNO2 B8771404 methyl 5-chloro-1H-pyrrole-3-carboxylate

methyl 5-chloro-1H-pyrrole-3-carboxylate

Cat. No. B8771404
M. Wt: 159.57 g/mol
InChI Key: VNOUGGOQRAWHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C6H6ClNO2 and its molecular weight is 159.57 g/mol. The purity is usually 95%.
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properties

Product Name

methyl 5-chloro-1H-pyrrole-3-carboxylate

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

methyl 5-chloro-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C6H6ClNO2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,1H3

InChI Key

VNOUGGOQRAWHEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC(=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl pyrrole-3-carboxylate (2.5 g., 20 mmoles) was dissolved in 50 ml. of methylene chloride. The solution, stirred under nitrogen, was cooled in an ice-water bath while t-butylhypochlorite (1.95 g., 18 mmoles) in 25 ml. of methylene chloride was added dropwise. The reaction was stirred for 1 hour at room temperature, filtered and evaporated to an oil. The oil was chromatographed (100 g. silica gel with ethyl acetate-1/hexane-7 as eluant). The column elution was monitored by thin layer chromatography (silica gel plates with chloroform-8/ethyl acetate-2 as eluant). Cuts containing pure product (Rf 0.4) were combined and evaporated to yield crystalline methyl 5-chloropyrrole-3-carboxylate (900 mg., m.p. 92°.95° C., m/e 159/161).
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